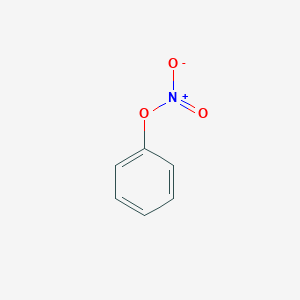

Phenyl nitrate

Cat. No. B8626914

M. Wt: 139.11 g/mol

InChI Key: FPJQWFBQXIKMMP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05674678

Procedure details

After the culture, each 1 ml of culture medium was added 15 μl of toluene and shaked at 37° C. for 30 minutes. After shaking, the culture medium was diluted 10 to 100 times in order to measure the produced amount of β-galactosidase. One ml of the solution was taken out and shaked at 30° C. for 5 minutes, followed by addition of 3.5 ml of 0.2M phosphate buffer (pH 7.25) and 0.5 ml of 0.01M O-nitrophenyl-β-D-galactopyranoside (ONPG) and 10 minutes' shaking. After sampling 1 ml of the solution and stopping the reaction by placing it in 1M Na2CO3, 8 ml of water was added thereto so as to make the whole amount 10 ml. The absorbance of this sample was measured at 420 nm by using a spectrophotometer. The amount of O-nitrophenol (ONP) produced was calculated from the standard curves of ONT. In this case, the β-galactosidase activity for decomposing 1 μmole of ONPG per minute was defined as one unit (U).

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

solution

Quantity

1 mL

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P([O-])([O-])([O-])=O.C1C=C([N+:19]([O-:21])=[O:20])C(OC2OC(CO)C(O)C(O)C2O)=CC=1.[OH2:34]>C([O-])([O-])=O.[Na+].[Na+]>[N+:19]([O:21][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([O-:34])=[O:20] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 μL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

3.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

|

Step Four

[Compound]

|

Name

|

solution

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

8 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After shaking

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the culture medium was diluted 10 to 100 times in order

|

WAIT

|

Type

|

WAIT

|

|

Details

|

shaked at 30° C. for 5 minutes

|

|

Duration

|

5 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

shaking

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |